![molecular formula C12H26N2 B14616631 N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine CAS No. 59276-02-7](/img/structure/B14616631.png)
N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine is a complex organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclohexane ring with multiple methyl groups and an amino group, making it a tertiary amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexane derivative with methylamine under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar structural features but different functional groups.
N-Methyl-1-propanamine: Another tertiary amine with a simpler structure.
N-Ethylethanamine: A secondary amine with comparable reactivity.
Uniqueness
N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine stands out due to its unique combination of a cyclohexane ring with multiple methyl groups and an amino group. This structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
59276-02-7 |
|---|---|
Molecular Formula |
C12H26N2 |
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N,3,3,5-tetramethyl-5-(methylaminomethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-11(2)6-10(14-5)7-12(3,8-11)9-13-4/h10,13-14H,6-9H2,1-5H3 |
InChI Key |
BMGIYALRYQACML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


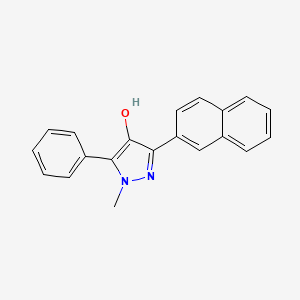
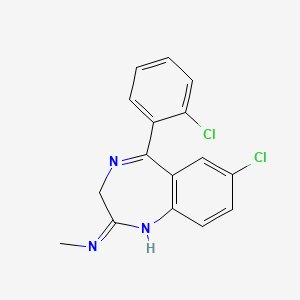
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
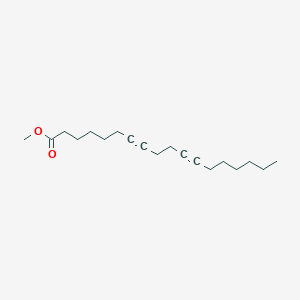
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)

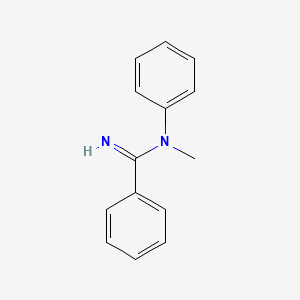
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)

![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
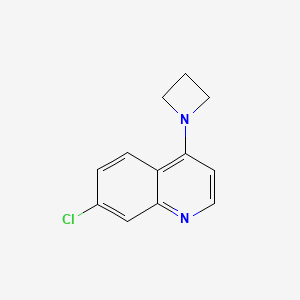
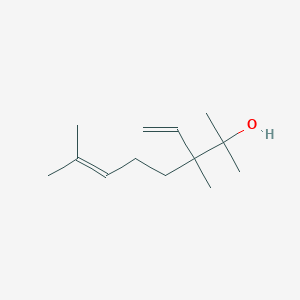
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
